molecular formula C13H21NO B196023 N-(3-methyl-1-adamantyl)acetamide CAS No. 778-09-6

N-(3-methyl-1-adamantyl)acetamide

Cat. No. B196023
CAS RN: 778-09-6
M. Wt: 207.31 g/mol
InChI Key: SANVSQCVSVDXSG-UHFFFAOYSA-N
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Description

N-(3-methyl-1-adamantyl)acetamide (NMA) is a synthetic compound that has been increasingly studied for its potential applications in research and clinical settings. NMA is a lipophilic compound that has a high affinity for biological membranes and is used in various biochemical and physiological studies. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NMA.

Scientific Research Applications

Chemical Synthesis and Antiviral Applications

N-(1-Adamantyl)acetamide and its derivatives, including N-(3-methyl-1-adamantyl)acetamide, are utilized as starting compounds in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and have been used in the treatment and prophylactics of influenza, herpes, and pneumonia. Additionally, they play a crucial role in the synthesis of midantane, an active drug for Parkinson’s disease treatment (Khusnutdinov et al., 2011).

Molecular Structure and Crystallization Studies

Studies on the molecular structure of N-(1-Adamantyl)acetamide have revealed that the acetamide groups are linked by N—H—O hydrogen bonds. These studies are significant for understanding the conformation and crystallization behavior of the molecule (Mizoguchi et al., 1997); (Kashino et al., 1998).

Reaction Studies and Derivative Synthesis

Research on reactions involving methyl esters of adamantane acids with acetonitrile has led to the development of various adamantyl derivatives, including N-(1-adamantyl)-acetamide related compounds. These studies contribute to the expansion of chemical derivatives of adamantane for various applications (Shiryaev et al., 2015).

Applications in Nuclear Chemistry

N-(1-adamantyl)acetamide has been evaluated as a precipitating agent for hexavalent uranyl cation in concentrated nitric acid aqueous solution. This application is particularly relevant in the field of nuclear chemistry for the precipitation and processing of nuclear materials (Loubert et al., 2020).

Antitubercular Drug Development

A series of 1,2,3-triazole-adamantylacetamide hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of adamantylacetamide derivatives in developing new antitubercular drugs (Addla et al., 2014).

Drug Synthesis Process Improvement

Improved processes for the production of amantadine hydrochloride, an antiviral and anti-Parkinson drug, involve the use of N-(1-adamantyl)-acetamide. This research contributes to the pharmaceutical industry by providing more efficient and economical methods for drug synthesis (Phan Thi et al., 2022).

properties

IUPAC Name

N-(3-methyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSQCVSVDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306702
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

778-09-6
Record name NSC179381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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